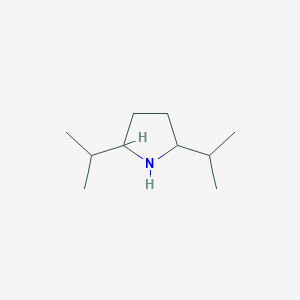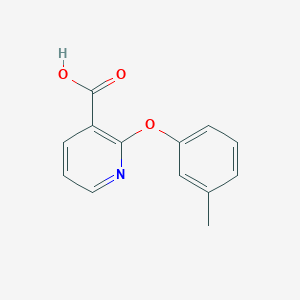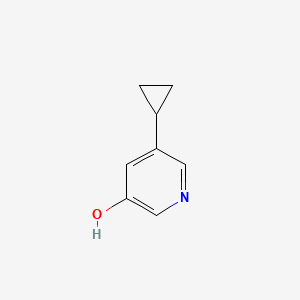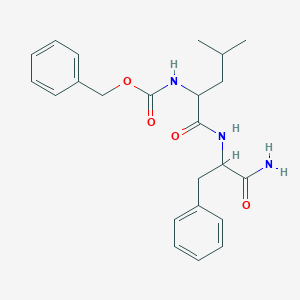
2-(Diethylamino)hexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)hexadecanoic acid is a synthetic organic compound characterized by a long aliphatic chain with a diethylamino group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)hexadecanoic acid typically involves the alkylation of hexadecanoic acid with diethylamine. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the carboxylic acid and facilitate nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is often achieved through recrystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride or borane.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylamino)hexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of surfactants and amphiphilic molecules.
Biology: Investigated for its potential as a membrane-modifying agent due to its amphiphilic nature.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting lipid membranes.
Industry: Utilized in the formulation of specialty chemicals and materials with unique surface-active properties.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)hexadecanoic acid is largely dependent on its interaction with lipid membranes. The diethylamino group can interact with polar head groups of lipids, while the long aliphatic chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, influencing various cellular processes.
Molecular Targets and Pathways:
Lipid Membranes: Modifies membrane structure and dynamics.
Signal Transduction Pathways: Potentially affects pathways involving membrane-bound receptors and enzymes.
Comparación Con Compuestos Similares
Hexadecanoic acid: Lacks the diethylamino group, making it less amphiphilic.
2-(Dimethylamino)hexadecanoic acid: Similar structure but with dimethylamino instead of diethylamino, affecting its interaction with membranes.
Uniqueness: 2-(Diethylamino)hexadecanoic acid’s unique combination of a long aliphatic chain and a diethylamino group provides distinct amphiphilic properties, making it particularly useful in applications requiring membrane interaction and modification.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Propiedades
Número CAS |
918817-88-6 |
|---|---|
Fórmula molecular |
C20H41NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
2-(diethylamino)hexadecanoic acid |
InChI |
InChI=1S/C20H41NO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)23)21(5-2)6-3/h19H,4-18H2,1-3H3,(H,22,23) |
Clave InChI |
MJCGYIGNVMPXDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)
![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)




![1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)

![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)

